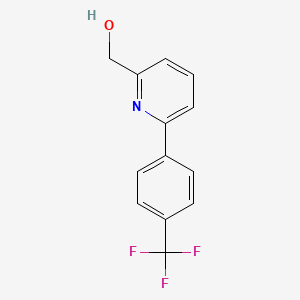

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

[6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)10-6-4-9(5-7-10)12-3-1-2-11(8-18)17-12/h1-7,18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFFJXITEYFNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647055 | |

| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648439-11-6 | |

| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction is widely employed to construct the 6-(4-(trifluoromethyl)phenyl)pyridine scaffold. A representative protocol involves:

Starting materials :

- 6-Bromo-2-pyridinecarboxylic acid (or ester)

- 4-(Trifluoromethyl)phenylboronic acid

Reaction conditions :

- Catalyst: Pd(PPh₃)₄ (2–5 mol%)

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: DMF/H₂O (4:1)

- Temperature: 80–100°C

- Time: 12–24 h

Example :

6-Bromo-2-pyridinecarboxylic acid ethyl ester reacts with 4-(trifluoromethyl)phenylboronic acid under Pd catalysis to yield 6-(4-(trifluoromethyl)phenyl)-2-pyridinecarboxylic acid ethyl ester in 75–85% yield.

Negishi Coupling

For halogenated pyridines lacking boronic acid compatibility, Negishi coupling using organozinc reagents offers an alternative:

Procedure :

- Generate 4-(trifluoromethyl)phenylzinc bromide via transmetallation of Grignard reagents with ZnCl₂.

- Couple with 6-chloro-2-pyridinecarboxylate using Pd(dba)₂/Xantphos catalyst.

Advantage : Tolerates ester functionalities without reduction.

Hydroxymethyl Group Installation

Reduction of Carboxylic Acids

The most direct method converts 6-(4-(trifluoromethyl)phenyl)pyridine-2-carboxylic acid to the alcohol via a two-step reduction:

Step 1 – Activation :

- Suspend the carboxylic acid (10 mmol) in THF at −5°C.

- Add triethylamine (1 eq) and ethyl chloroformate (1 eq).

- Stir 30 min to form the mixed anhydride.

Step 2 – Reduction :

- Add lithium borohydride (2.5 eq) in portions at <−5°C.

- Warm to room temperature, stir 1 h.

- Quench with MeOH/NaOH, extract with EtOAc.

- Acidify to pH 5, purify via flash chromatography (30% EtOAc/hexane).

Aldehyde Reduction

For substrates with aldehyde groups, sodium borohydride provides efficient reduction:

Protocol :

- Dissolve 6-(4-(trifluoromethyl)phenyl)pyridine-2-carbaldehyde (5 mmol) in MeOH.

- Add NaBH₄ (1.2 eq) at 0°C.

- Stir 2 h, concentrate, and extract with CH₂Cl₂.

- Dry over MgSO₄, evaporate to isolate the alcohol.

Alternative Pathways: Lithiation and Electrophilic Trapping

Directed Ortho-Metalation

Utilizing pyridine’s inherent directing effects:

Steps :

- Protect the 2-position as a methoxy or dimethylamino group.

- Treat with LDA at −78°C in THF.

- Quench with DMF to install a formyl group.

- Reduce the aldehyde to hydroxymethyl using NaBH₄.

Challenge : Requires careful protection/deprotection to avoid over-reduction.

Grignard/Organolithium Additions

For halogenated precursors:

Example :

- React 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine with n-BuLi (−78°C).

- Add DMF to form the aldehyde.

- Reduce with NaBH₄/MeOH.

Yield : 70–75% after chromatography.

Enantioselective Synthesis (If Applicable)

While the target compound lacks stereocenters, related hydroxymethylpyridines benefit from asymmetric methods:

Catalytic Hydrogenation :

Example :

Phenyl(6-(trifluoromethyl)pyridin-2-yl)methanone undergoes hydrogenation with Ir/JosiPhos to give (R)-alcohol in 92% yield, 95% ee.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purification | Key Advantage |

|---|---|---|---|---|

| Suzuki + Reduction | Bromopyridine ester | 68 | Column chromatography | Scalable, high purity |

| Carboxylic Acid Reduction | Pyridine-2-carboxylic acid | 35 | pH adjustment | Avoids coupling steps |

| Lithiation/Reduction | Bromopyridine | 72 | Solvent extraction | Direct C-H functionalization |

| Asymmetric Hydrogenation | Pyridinyl ketone | 90 | Crystallization | Enantioselectivity if needed |

Troubleshooting and Optimization

Low Yields in Cross-Coupling :

- Cause : Pd catalyst deactivation by trifluoromethyl groups.

- Fix : Use PdCl₂(dppf) with SPhos ligand for enhanced stability.

Over-Reduction in NaBH₄ Reactions :

- Cause : Excess borohydride reduces pyridine rings.

- Mitigation : Employ CeCl₃ as a Lewis acid to moderate reactivity.

Purification Challenges :

- Issue : Co-elution of alcohol with starting materials.

- Solution : Use gradient elution (5→30% EtOAc/hexane) on silica.

Scalability and Industrial Considerations

Cost Drivers :

- 4-(Trifluoromethyl)phenylboronic acid (~$250/g).

- Pd catalysts (recycling critical for cost-efficiency).

Process Recommendations :

- Catalyst Recovery : Immobilize Pd on magnetite nanoparticles for easy separation.

- Solvent Recycling : Distill DMF/THF mixtures via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)carboxylic acid

Reduction: (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methane

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Key Observations:

- Trifluoromethyl vs.

- Positional Effects: The placement of substituents significantly impacts reactivity. For example, [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol has a chlorine at the 6-position, making it more reactive in nucleophilic substitutions compared to the target compound .

Functional Group Comparisons

- Hydroxymethyl Group: Present in all compared compounds, this group enables conjugation (e.g., prodrug formation). However, steric hindrance varies with substituent positions.

- Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in (6-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol introduces an oxygen atom, increasing polarity but reducing metabolic stability compared to the trifluoromethyl group .

Research and Application Insights

- Drug Discovery : Compounds like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide () highlight the importance of pyridine derivatives in kinase inhibition. The target compound’s trifluoromethyl group could similarly enhance target affinity .

- Material Science : Fluorinated pyridines are used in OLEDs and liquid crystals. The target compound’s balance of hydrophobicity and polarity may suit such applications .

Biological Activity

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol is an organic compound notable for its trifluoromethyl group, which enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula: C19H18F3N

- Molecular Weight: 327.35 g/mol

- IUPAC Name: this compound

The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and metabolic stability, enhancing its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction: The compound may interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity and selectivity.

- Pharmacokinetics: The compound's pharmacokinetic properties are influenced by the trifluoromethyl group, which can improve metabolic stability and absorption characteristics .

- Biochemical Pathways: It has been observed that compounds containing trifluoromethyl groups exhibit diverse pharmacological activities, suggesting potential interactions with multiple biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its activity against various pathogens, it was found to effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the trifluoromethyl group was crucial for its antimicrobial efficacy.

Anticancer Properties

The compound has also shown promise in anticancer applications. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structural modifications provided by the trifluoromethyl group enhance its anticancer activity by improving cellular uptake and selectivity towards cancer cells .

Case Studies

- Antichlamydial Activity: A study evaluated the antichlamydial properties of derivatives containing the trifluoromethyl group, including this compound. Results indicated a significant reduction in chlamydial inclusion numbers and sizes in treated cells compared to controls . This highlights the potential for developing selective treatments for chlamydial infections.

- Antitubercular Activity: Another investigation explored the compound's effectiveness against Mycobacterium tuberculosis. The results showed that derivatives with a trifluoromethyl substituent maintained substantial activity while improving solubility profiles, suggesting a viable pathway for developing new antitubercular agents .

Data Table: Summary of Biological Activities

Future Directions

The research on this compound suggests several promising avenues for future exploration:

- Synthesis of Analogues: Developing analogues with varying substitutions could help optimize biological activity and reduce toxicity.

- In Vivo Studies: Conducting animal studies to assess pharmacodynamics and pharmacokinetics will provide deeper insights into therapeutic potential.

- Mechanistic Studies: Further elucidating the specific molecular targets and pathways affected by this compound will aid in understanding its full therapeutic profile.

Q & A

Basic Questions

Q. What are the key synthetic routes for (6-(4-(trifluoromethyl)phenyl)pyridin-2-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with a fluorinating agent (e.g., KF in DMSO), followed by reduction of the intermediate carbonyl group using LiAlH4 . Optimization involves solvent selection (polar aprotic solvents like DMSO enhance reactivity) and temperature control (60–80°C for substitution, 0–5°C for reduction). Yield improvements (70–85%) are achieved by stoichiometric excess of fluorinating agents and inert atmospheres to prevent hydrolysis .

Q. How is this compound characterized structurally?

- Methodology : Use <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns (e.g., trifluoromethyl group at C4 of phenyl and hydroxyl at C2 of pyridine). Mass spectrometry (HRMS) validates molecular weight (C13H10F3NO: ~261.2 g/mol). X-ray crystallography resolves stereoelectronic effects of the trifluoromethyl group on pyridine ring planarity .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodology : The hydroxyl group makes it hygroscopic; store under argon at –20°C. Stability assays (HPLC purity >95% over 6 months) show degradation via oxidation of the benzylic alcohol. Add antioxidants (e.g., BHT) or use anhydrous solvents during reactions to mitigate .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in subsequent derivatization reactions?

- Methodology : The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the meta position on the phenyl ring. For example, bromination with NBS in CCl4 yields 3-bromo derivatives selectively. Computational DFT studies (e.g., Gaussian 09) model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in IC50 values (e.g., enzyme inhibition vs. cellular assays) may arise from solubility differences. Use standardized DMSO stock solutions (<0.1% v/v) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Validate via dose-response curves and statistical meta-analysis of literature data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacokinetic properties?

- Methodology : Modify the hydroxyl group to prodrugs (e.g., acetate esters) to enhance membrane permeability. Assess logP (HPLC-based) and metabolic stability (microsomal assays). Compare with analogs like (4-chlorophenyl)(pyridin-2-yl)methanol to identify critical substituents for target engagement .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

- Methodology : LC-MS/MS detects low-abundance byproducts (e.g., dehydroxylated or dimerized species). Use orthogonal columns (C18 and HILIC) with gradient elution (0.1% formic acid in acetonitrile/water). Quantify limits of detection (LOD < 0.1%) via calibration curves .

Q. How do solvent effects impact its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Polar solvents (DMF, THF) stabilize the boronate intermediate, while bulky ligands (SPhos) enhance coupling efficiency with aryl halides. Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group integrity .

Q. What computational tools predict its binding modes with biological targets (e.g., kinases)?

- Methodology : Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17) identifies key interactions (e.g., hydrogen bonding with pyridine-N, hydrophobic contacts with trifluoromethyl). MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.